molecular formula C11H17N3O2 B2514026 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate CAS No. 2007916-11-0

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate

Cat. No.: B2514026
CAS No.: 2007916-11-0
M. Wt: 223.276
InChI Key: BBDVWGBOCRFMKY-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is a chemical compound with the molecular formula C11H17N3O2 It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring, which is further modified with a tert-butylcarbamate group

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . This interaction is significant as it can modulate cell death pathways, potentially offering therapeutic benefits in conditions where necroptosis is dysregulated.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of RIPK1 can lead to reduced necroptotic cell death, which is beneficial in preventing unwanted cell death in diseases such as neurodegeneration and ischemic injury . Additionally, this compound has shown activity against leukemia cell lines, indicating its potential in cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the WIN site within WDR5, a chromatin-regulatory scaffold protein, inhibiting its function . This inhibition can lead to changes in gene expression, particularly those genes involved in cell proliferation and survival. The compound’s ability to inhibit RIPK1 further underscores its role in modulating cell death pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that it can maintain its inhibitory effects on RIPK1 and WDR5 over extended periods, although some degradation may occur . These temporal effects are crucial for understanding its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with its target proteins . This localization is crucial for its activity, as it needs to be in proximity to its targets to exert its effects.

Preparation Methods

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the reaction of a pyrrole derivative with an imidazole derivative under specific conditions to form the fused ring system. The tert-butylcarbamate group is then introduced through a subsequent reaction with tert-butyl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole or imidazole rings are replaced with other groups.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: It is used in the development of new materials with specific properties, such as in the field of polymer science.

Comparison with Similar Compounds

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl N-tert-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)13-10(15)16-8-4-6-14-7-5-12-9(8)14/h5,7-8H,4,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDVWGBOCRFMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)OC1CCN2C1=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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